Isoprenaline hydrochloride

Cardiovascular Pharmacology Inotropic Agents Human Myocardium

Isoprenaline hydrochloride (CAS 949-36-0) is the reference non-selective β-agonist with the highest inotropic potency among clinically available agents (isoprenaline > noradrenaline = adrenaline = salbutamol > dobutamine). Its balanced β1/β2 activation, lack of α-adrenergic activity, and ultra-short half-life (2.5–5 min) create distinct therapeutic niches that preclude class-based substitution. Ideal for myocardial β-adrenoceptor research, detrusor smooth muscle studies, and injectable formulation development. Pharmaceutical-grade material meets pharmacopeial specifications (≥98.5% purity, pH 4.5–5.5). Bulk supply with documented stability parameters available.

Molecular Formula C11H17NO3.ClH
C11H18ClNO3
Molecular Weight 247.72 g/mol
CAS No. 949-36-0
Cat. No. B1583064
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsoprenaline hydrochloride
CAS949-36-0
Molecular FormulaC11H17NO3.ClH
C11H18ClNO3
Molecular Weight247.72 g/mol
Structural Identifiers
SMILESCC(C)NCC(C1=CC(=C(C=C1)O)O)O.Cl
InChIInChI=1S/C11H17NO3.ClH/c1-7(2)12-6-11(15)8-3-4-9(13)10(14)5-8;/h3-5,7,11-15H,6H2,1-2H3;1H
InChIKeyIROWCYIEJAOFOW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes125 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility37.2 [ug/mL] (The mean of the results at pH 7.4)
Soluble (NTP, 1992)

Structure & Identifiers


Interactive Chemical Structure Model





Isoprenaline Hydrochloride (CAS 949-36-0): Procurement-Grade Non-Selective β-Adrenoceptor Agonist for Cardiovascular Research


Isoprenaline hydrochloride (isoproterenol hydrochloride, CAS 949-36-0) is a synthetic sympathomimetic amine that functions as a non-selective β-adrenergic receptor agonist with potent activity at both β1- and β2-adrenoceptor subtypes [1]. As a catecholamine derivative structurally related to epinephrine, it produces positive chronotropic and inotropic cardiac effects via β1 stimulation while inducing peripheral vasodilation and bronchodilation via β2 activation [1]. The compound exhibits an elimination half-life of approximately 2.5 to 5 minutes following intravenous administration, and is metabolized primarily by catechol-O-methyltransferase (COMT) [2]. Pharmacopeial specifications require a purity of not less than 98.5% by dry weight, with aqueous solutions exhibiting a pH range of 4.5–5.5 . Unlike endogenous catecholamines, isoprenaline lacks significant α-adrenergic activity, a characteristic that fundamentally distinguishes its hemodynamic profile from adrenaline and noradrenaline [1].

Why Isoprenaline Hydrochloride Cannot Be Substituted with Dobutamine or Salbutamol in Cardiovascular Protocols


Despite belonging to the same β-adrenoceptor agonist class, isoprenaline hydrochloride exhibits pharmacological properties that preclude simple interchange with other in-class agents such as dobutamine or salbutamol. Functional studies in human myocardium demonstrate that the rank order of inotropic potency is isoprenaline > noradrenaline = adrenaline = salbutamol > dobutamine, establishing isoprenaline as the most potent chronotropic and inotropic agent among clinically available β-agonists [1]. Dobutamine, while effective for stress echocardiography, shows substantially lower potency in human myocardium and fails to produce relaxation of detrusor smooth muscle at β1-selective concentrations [2]. Salbutamol, a β2-selective agonist, lacks the balanced β1/β2 activation required for cardiac pacing applications. Furthermore, isoprenaline demonstrates minimal desensitization following prolonged exposure to long-acting β-agonists, unlike many alternatives [3]. These receptor selectivity profiles and functional potency differences create distinct therapeutic niches that cannot be bridged by generic class-based substitution.

Quantitative Differentiation Evidence: Isoprenaline Hydrochloride vs. Comparator β-Agonists


Human Myocardial Inotropic Potency: Isoprenaline Outperforms Dobutamine and Salbutamol

In electrically-paced human right auricular and ventricular myocardial strips, isoprenaline demonstrated the highest relative inotropic potency among tested β-adrenergic agonists. The rank order of potency was established as: isoprenaline > noradrenaline = adrenaline = salbutamol > dobutamine [1]. Dobutamine and salbutamol exhibited equivalent lower potency in these human tissue preparations, while prenalterol paradoxically produced negative inotropic effects [1]. This rank order was maintained in the presence of neuronal and extraneuronal uptake blockers, confirming that the observed differences reflect intrinsic receptor pharmacology rather than dispositional factors.

Cardiovascular Pharmacology Inotropic Agents Human Myocardium

Human β-Adrenoceptor Subtype Binding Affinity: Non-Selective Profile Confirmed by Quantitative pKi Values

Isoprenaline binds to human β1- and β2-adrenoceptors with comparable affinity, confirming its non-selective profile. Guide to Pharmacology curated data reports average pKi values of 6.8 for human β1-adrenoceptors (range: 6.6–7.0) and 6.4 for human β2-adrenoceptors [1]. In contrast, selective β2-agonists such as salmeterol and formoterol demonstrate pronounced affinity-selectivity for β2 over β1, while isoprenaline shows little to no affinity-selectivity across the three human β-adrenoceptor subtypes [2]. The β2-AR wild-type pKd for isoprenaline has been reported as 9.46 ± 0.34 in recombinant systems [3]. Isoprenaline's intrinsic efficacy is similar across all three receptor subtypes, meaning its functional effects are driven primarily by receptor distribution rather than ligand bias [2].

Receptor Pharmacology Radioligand Binding β-Adrenoceptor Subtypes

Smooth Muscle Relaxation: Isoprenaline Activates β3-Adrenoceptors Where Dobutamine Fails

In functional studies of detrusor smooth muscle across multiple species, isoprenaline produced concentration-dependent relaxation that dobutamine completely failed to achieve. Dobutamine did not produce relaxation of the detrusor at concentrations selective for β1-adrenoceptors, whereas isoprenaline produced robust relaxation in all three species tested (rabbit, rat, dog) [1]. The rank order of relaxing potency was isoprenaline > adrenaline > noradrenaline in rabbits and rats, and isoprenaline > noradrenaline > adrenaline in dogs [1]. In ureteral smooth muscle, only isoprenaline was effective in canine tissues, while dobutamine and procaterol showed limited or species-restricted activity [2]. The pA2 values for β2-antagonist (ICI-118,551) antagonism of isoprenaline-induced relaxation were 9.45 in rabbit and 9.05 in rat detrusor, confirming β2 involvement [1].

Urology Research β3-Adrenoceptor Detrusor Smooth Muscle

Pharmacokinetic Differentiation: Intravenous Half-Life of 2.5–5 Minutes Enables Rapid Titration

Isoprenaline hydrochloride exhibits an exceptionally short elimination half-life of approximately 2.5 to 5 minutes following intravenous administration, a pharmacokinetic property that distinguishes it from longer-acting β-agonists and enables precise, moment-to-moment titration in critical care settings [1][2]. Following oral administration, the half-life extends to approximately 40 minutes, though oral bioavailability is very low due to extensive first-pass metabolism [1]. In comparison, dobutamine has a plasma half-life of approximately 2 minutes [3], while adrenaline and noradrenaline have similarly brief half-lives but differ substantially in receptor selectivity profile. Isoprenaline is metabolized primarily by catechol-O-methyltransferase (COMT) via methylation and by sulfate conjugation, with 59–107% of the dose excreted in urine and 12–27% in feces [1]. Protein binding is approximately 69%, predominantly to albumin [1].

Pharmacokinetics Intravenous Infusion Critical Care Pharmacology

Chemical Stability: Optimized Formulation at pH 2.8 with Disodium Edetate 0.01% Achieves >1-Year Stability

Isoprenaline hydrochloride injection solutions require specific stabilization conditions to prevent oxidative degradation. Studies demonstrate that disodium edetate (0.01%), either alone or in combination with ascorbic acid (0.1%), provides effective stabilization when the solution is adjusted to pH 2.8 [1][2]. Under these optimized conditions, solutions sterilized by filtration or by autoclaving for 30 minutes at 116°C remained stable for at least 1 year at 5°C or 25°C [2]. Bubbling nitrogen through the ampoule before sealing did not prevent degradation in unprotected solutions, indicating that trace metal-catalyzed oxidation rather than dissolved oxygen alone drives degradation [1]. The Chinese Pharmacopoeia specifies that the bulk drug substance yields aqueous solutions with pH 4.5–5.5 when 0.10 g is dissolved in 10 mL water, and the material is noted to discolor upon exposure to light, air, and alkaline conditions .

Pharmaceutical Formulation Chemical Stability Injectable Drug Products

Clinical Dosing Precision: Weight-Based Titration from 0.01 mcg/kg/min with 0.15 mcg/kg/min Maximum

Isoprenaline hydrochloride is administered via continuous intravenous infusion with precisely defined weight-based dosing parameters that enable individualized titration. The recommended starting dose is 0.01 microgram/kg/minute, with upward titration in increments of 0.01 microgram/kg/minute to a maximum dose of 0.15 microgram/kg/minute, adjusted to achieve a target heart rate of 50–60 beats per minute . Alternative clinical protocols specify initiation at 1 microgram/minute, with titration at 2- to 3-minute intervals to achieve adequate heart rate [1]. In adult bradycardia management, continuous infusion rates range from 0.05 to 0.5 mcg/kg/min, titrated to clinical effect [2]. This level of dosing granularity is enabled by the compound's ultra-short half-life and distinguishes it from longer-acting β-agonists that cannot be safely titrated with comparable precision.

Critical Care Bradycardia Intravenous Dosing

Validated Application Scenarios for Isoprenaline Hydrochloride Based on Quantitative Differentiation Evidence


Cardiovascular Research: Reference Standard for Maximal β-Adrenoceptor Activation

For in vitro and ex vivo studies of human myocardial β-adrenoceptor function, isoprenaline hydrochloride serves as the reference agonist for maximal inotropic and chronotropic responses. The compound's established rank order as the most potent inotropic agent among clinically available β-agonists (isoprenaline > noradrenaline = adrenaline = salbutamol > dobutamine) makes it the appropriate positive control for experiments requiring full β1/β2 activation [1]. Researchers studying receptor desensitization should note that isoprenaline demonstrates minimal cross-desensitization following prolonged exposure to long-acting β-agonists such as formoterol, a property that simplifies interpretation of desensitization protocols [2].

Critical Care Formulary: Acute Bradycardia Management Pending Pacemaker Placement

Isoprenaline hydrochloride is indicated for short-term treatment of hemodynamically significant bradycardia due to atrio-ventricular block or Adams-Stokes syndrome while awaiting pacemaker placement or when pacing is contraindicated [3]. The compound's ultra-short elimination half-life (2.5–5 minutes) enables precise weight-based titration starting at 0.01 mcg/kg/min, with 0.01 mcg/kg/min increments to a maximum of 0.15 mcg/kg/min, targeting a heart rate of 50–60 beats per minute . Alternative protocols initiate at 1 mcg/min with titration at 2- to 3-minute intervals [4]. Procurement for critical care settings requires pharmaceutical-grade material meeting pharmacopeial specifications (≥98.5% purity, pH 4.5–5.5 for bulk substance) .

Urological Pharmacology: β3-Adrenoceptor-Mediated Detrusor Relaxation Studies

For investigations of β-adrenoceptor subtypes mediating urinary bladder smooth muscle relaxation, isoprenaline hydrochloride is a validated non-selective agonist tool. Unlike dobutamine, which produces no detrusor relaxation at β1-selective concentrations, isoprenaline produces robust concentration-dependent relaxation across multiple species (rabbit, rat, dog) [5]. The compound's activity at β3-adrenoceptors in canine detrusor has been confirmed via pA2 analysis with subtype-selective antagonists, making it suitable for studies requiring activation of all three β-adrenoceptor subtypes [5][6].

Pharmaceutical Development: Stability-Optimized Injectable Formulations

For researchers developing isoprenaline hydrochloride injectable formulations, evidence-based stabilization parameters include adjustment to pH 2.8 and inclusion of disodium edetate (0.01%) alone or with ascorbic acid (0.1%) [7][8]. Under these conditions, sterilized solutions (filtration or autoclaving at 116°C for 30 minutes) remain stable for at least 1 year at 5°C or 25°C [7]. Nitrogen purging alone is ineffective, confirming that trace metal-catalyzed oxidation, rather than dissolved oxygen, is the primary degradation pathway [7]. The bulk substance should be stored protected from light, sealed, and kept in a dry environment to prevent discoloration .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for Isoprenaline hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.